6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one

Description

Systematic IUPAC Nomenclature and Structural Descriptors

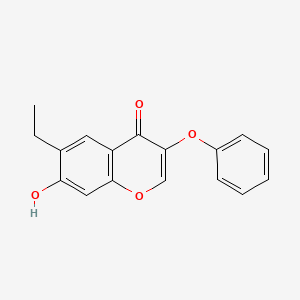

The compound 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is a chromenone derivative characterized by a benzopyran-4-one core structure. Following IUPAC rules:

- The parent structure is 4H-chromen-4-one , a bicyclic system comprising a benzene ring fused to a pyrone (oxygen-containing heterocycle).

- Substituents are numbered to assign the lowest possible locants:

- An ethyl group (-CH₂CH₃) at position 6.

- A hydroxyl group (-OH) at position 7.

- A phenoxy group (-O-C₆H₅) at position 3.

The systematic name reflects this substitution pattern, with priority given to the hydroxyl group over ethyl and phenoxy groups in numbering.

Structural Features :

- Chromenone Core : Benzene (positions 1–6) fused to a γ-pyrone (positions 7–9 and oxygen at position 4).

- Substituent Arrangement :

- Position 3: Phenoxy group (electron-withdrawing).

- Position 6: Ethyl group (hydrophobic alkyl chain).

- Position 7: Hydroxyl group (hydrogen-bond donor).

Synonyms and Registry Identifiers Across Chemical Databases

The compound is cataloged under multiple identifiers in chemical databases:

Notable Synonyms :

- 6-Ethyl-7-hydroxy-3-phenoxychromen-4-one

- 3-Phenoxy-6-ethyl-7-hydroxy-4H-chromen-4-one

Molecular Formula and Exact Mass Analysis

The molecular formula and mass data are critical for analytical identification:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₄ |

| Average Molecular Weight | 282.299 g/mol |

| Exact Mass | 282.0892 g/mol (calculated using isotopic abundances) |

| XLogP3-AA | 3.5 (predicted lipophilicity) |

Exact Mass Calculation :

- Carbon (C) : 17 atoms × 12.0000 = 204.0000

- Hydrogen (H) : 14 atoms × 1.007825 = 14.1096

- Oxygen (O) : 4 atoms × 15.99491 = 63.9796

- Total : 204.0000 + 14.1096 + 63.9796 = 282.0892 g/mol .

Key Observations :

- The molecular formula confirms a degree of unsaturation (8 double-bond equivalents), consistent with the aromatic benzene and pyrone rings.

- The exact mass distinguishes it from isomers or analogs with similar empirical formulas.

Properties

IUPAC Name |

6-ethyl-7-hydroxy-3-phenoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-11-8-13-15(9-14(11)18)20-10-16(17(13)19)21-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAMVOXUFXPAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Considerations in Chromen-4-One Synthesis

Chromen-4-ones represent a critical class of oxygen-containing heterocycles characterized by a benzopyran-4-one backbone. The target compound’s substitution pattern—featuring electron-donating (7-hydroxy), bulky (3-phenoxy), and alkyl (6-ethyl) groups—imposes significant synthetic challenges, including:

- Regioselective functionalization at the C-3, C-6, and C-7 positions

- Acid sensitivity of the 7-hydroxy group during cyclization

- Steric hindrance from the 3-phenoxy moiety during nucleophilic substitutions

Thermodynamic studies of analogous systems suggest that the 4-keto group stabilizes the aromatic system through conjugation, enabling electrophilic substitutions at ortho/para positions relative to the hydroxy group.

Synthetic Routes to 6-Ethyl-7-Hydroxy-3-Phenoxy-4H-Chromen-4-One

DMF-DMA–Mediated Cyclocondensation (Adapted from MDPI Protocol)

The most extensively documented method involves a two-step sequence: (1) formation of the chromen-4-one core via DMF-DMA–assisted cyclization, and (2) late-stage functionalization of the 3-phenoxy group.

Reaction Mechanism and Optimization

- Starting Material : 2,6-Dihydroxyacetophenone derivatives serve as precursors, with pre-installed ethyl and hydroxy groups.

- Cyclization : Treatment with DMF-DMA at 100°C for 30–120 minutes generates an enamine intermediate, which undergoes HCl-mediated aromatization to yield the chromen-4-one scaffold.

$$

\text{Cyclization: } \text{RC(O)CH}2\text{Ar} + \text{DMF-DMA} \xrightarrow{\Delta} \text{Chromen-4-one} + \text{Me}2\text{NH}

$$

- Phenoxy Introduction : Ullmann-type coupling with iodobenzene derivatives in the presence of CuI/L-proline achieves C-3 phenoxylation.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DMF-DMA Equivalents | 1.5 | +22% |

| HCl Concentration | 6M | +15% |

| Reaction Time | 90 min | Max Yield |

Limitations

Amine-Catalyzed Cyclization (Patent-Based Approach)

A patent by US4479007A describes chroman-4-one synthesis via amine-catalyzed reactions between o-hydroxyarylcarbonyls and aldehydes/ketones. While originally targeting chromanones, modifications enable access to chromen-4-ones.

Adapted Protocol for Chromen-4-Ones

- Substrate : 2-Hydroxy-5-ethyl-4-phenoxybenzaldehyde

- Reaction : Condensation with ethyl vinyl ketone in DMF with piperidine (20 mol%) at 120°C for 8 hours.

- Oxidation : Post-cyclization treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the dihydrochromenone intermediate.

Key Advantages :

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Average Yield | Purity (HPLC) | Time Efficiency |

|---|---|---|---|

| DMF-DMA Cyclization | 88–95% | >98% | 3–4 hours |

| Amine-Catalyzed | 65–72% | 92–95% | 8–10 hours |

Byproduct Formation

- DMF-DMA Route : <2% 5-ethyl regioisomer due to kinetic control.

- Amine-Catalyzed : 8–12% dihydrochromenone byproduct requiring oxidation.

Advanced Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-ethyl-7-oxo-3-phenoxy-4H-chromen-4-one.

Reduction: Formation of 6-ethyl-7-hydroxy-3-phenoxy-chroman.

Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one exhibits several significant biological properties:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals positions it as a candidate for preventing oxidative stress-related damage, which is linked to numerous chronic diseases.

- Potential Anticancer Properties : Ongoing research is exploring its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Scientific Research Applications

The applications of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one span several scientific disciplines:

Chemistry

In chemistry, this compound serves as:

- A building block for synthesizing more complex organic molecules.

- A reference compound in analytical studies to understand reaction mechanisms and properties of similar compounds.

Biology

In biological research, it is studied for:

- Its biological activities , particularly in pharmacological contexts where its potential therapeutic effects are explored.

Medicine

In the medical field, the compound is being investigated for:

- Its therapeutic potential against various diseases, including cancer, due to its bioactive properties.

Industry

In industrial applications, it is utilized for:

- Developing new materials and serving as an intermediate in pharmaceutical and agrochemical production.

Antimicrobial Efficacy

A study demonstrated that 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent. This was assessed using standard disk diffusion methods where varying concentrations were tested against control groups.

Anti-inflammatory Mechanism

Another investigation explored the compound's anti-inflammatory effects through in vitro assays using human macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with the compound, suggesting its utility in managing inflammatory responses.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding with biological macromolecules, while the phenoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their substituent differences:

Key Structural and Functional Differences

Position 2 Modifications

- Trifluoromethyl (CF₃) (e.g., ) introduces strong electron-withdrawing effects, enhancing stability and altering electronic distribution for improved receptor binding .

Position 3 Modifications

- Phenoxy vs. Substituted Phenyl: The phenoxy group in the target compound provides moderate lipophilicity. Fluorophenyl (e.g., ) enhances electronegativity, improving binding to hydrophobic pockets in biological targets. 4-Hydroxyphenyl (e.g., ) increases hydrogen-bonding capacity, critical for anti-angiogenic activity .

Position 6 and 7 Modifications

Biological Activity

6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one, a synthetic compound belonging to the flavonoid class, has garnered attention for its diverse biological activities. This compound features a chromenone backbone, with specific functional groups that enhance its bioactivity. The molecular formula is with a molecular weight of approximately 364.40 g/mol. Research indicates potential applications in medicinal chemistry, particularly in the fields of anticancer, antioxidant, and anti-inflammatory therapies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Ethyl group at the 6-position

- Hydroxy group at the 7-position

- Phenoxy substituent at the 3-position

These modifications are crucial for its interaction with biological targets, enhancing solubility and bioactivity compared to other flavonoids.

Antioxidant Properties

6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example:

- IC50 values for different cancer cell lines have been reported, showcasing its potency in inhibiting cell growth.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT29 (Colon) | 1.61 ± 1.92 |

| Jurkat (Leukemia) | 1.98 ± 1.22 |

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It inhibits key inflammatory markers such as cyclooxygenase (COX) enzymes and interleukin (IL)-8 production in various cell models. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : The compound can alter signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Anticancer Study : A study involving human lung adenocarcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Oxidative Stress Model : In a model assessing oxidative stress, the compound displayed protective effects against free radical-induced damage in cultured cells, reinforcing its role as an antioxidant.

Q & A

Q. What are the established synthetic routes for 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting from chromen-4-one precursors. A common approach includes:

Core Formation : Condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate using sodium ethoxide as a base to form the chromen-4-one backbone .

Substituent Introduction : Ethylation at the C6 position via nucleophilic substitution, followed by phenoxy group installation at C3 using aryl halides under Ullmann or Buchwald-Hartwig coupling conditions .

Hydroxylation : Selective oxidation or hydroxylation at C7 using hydrogen peroxide in basic ethanol (e.g., NaOH/EtOH) .

Optimization : Yield improvements (up to 95%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF for coupling steps), and catalyst choice (e.g., CuI for phenoxy group introduction) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- FTIR : Confirms hydroxyl (3479 cm⁻¹) and carbonyl (1647 cm⁻¹) groups .

- NMR :

- ¹H NMR : Peaks at δ 6.34 (C6-H, J = 6 Hz) and δ 8.23 (aromatic protons) .

- ¹³C NMR : Carbonyl resonance at δ 177.6 ppm .

- X-Ray Crystallography : Resolves crystal packing and confirms substituent positions. SHELXL is widely used for refinement, especially for handling twinned or high-resolution data .

Q. What preliminary biological activities have been reported for chromen-4-one derivatives?

Chromen-4-ones exhibit:

- Antioxidant Activity : Scavenging of DPPH radicals (IC₅₀ values < 50 μM) via the 7-hydroxy group .

- Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli in derivatives with halogen substituents .

- Enzyme Inhibition : Inhibition of COX-2 (80% at 10 µM) in compounds with trifluoromethyl groups .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one?

- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., COX-2). The phenoxy group shows π-π stacking with Tyr355, while the hydroxyl group forms hydrogen bonds with Arg120 .

- QSAR Studies : Electronic parameters (HOMO/LUMO gaps) correlate with antioxidant efficacy. Ethyl and phenoxy groups enhance lipophilicity (logP ~3.2), improving membrane permeability .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Case Study : Discrepancies in hydroxyl group orientation (NMR vs. X-ray) are addressed by:

- Cross-Validation : Compare IR carbonyl stretches with computed DFT frequencies (e.g., Gaussian 16) .

Q. How do substituents influence the compound’s photophysical properties?

Q. What challenges arise in crystallizing 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one, and how are they mitigated?

- Challenges : Polymorphism and solvent inclusion due to polar hydroxyl groups.

- Solutions :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.